4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Description
4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a brominated thiazole derivative with a methyl substituent at the 3-position and a carboxylic acid group at the 5-position.
Properties
IUPAC Name |
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVKBQZJREQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid generally follows two main approaches:
- Halogenation of a preformed thiazole carboxylic acid derivative
- Construction of the thiazole ring incorporating the bromine and methyl substituents
Halogenation of Thiazole Carboxylic Acid Derivatives
A common and straightforward method involves the bromination of 3-methyl-1,2-thiazole-5-carboxylic acid or its esters using bromine or brominating agents under controlled conditions.
- Starting from 3-methyl-1,2-thiazole-5-carboxylic acid or ethyl 3-methylthiazole-5-carboxylate
- Reaction with bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as acetic acid, acetonitrile, or chloroform
- Temperature control at room temperature to slightly elevated temperatures (25–50 °C)
- Reaction time ranging from 1 to 6 hours depending on reagent and scale
This leads to selective bromination at the 4-position of the thiazole ring due to electronic and steric factors.
Thiazole Ring Formation Incorporating Bromine and Methyl Substituents
An alternative and more versatile route involves constructing the thiazole ring with the desired substituents already present or introduced during ring closure.
Cyclization of α-bromoketones with thioamide or thiourea derivatives:
For example, α-bromoketones bearing the methyl group at the 3-position can be reacted with thioamide derivatives to form the thiazole ring with bromine at the 4-position.Use of α-bromoketones synthesized by bromination of methyl ketones:
Methyl ketones can be selectively brominated at the α-position using NBS or bromine under mild conditions.Intramolecular heterocyclization:
Intermediate dibromo-substituted thioureas can undergo intramolecular cyclization to yield bromomethyl thiazoline derivatives, which can be further oxidized or rearranged to the target thiazole carboxylic acid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of methylthiazole-5-carboxylic acid | Br2 in acetic acid or acetonitrile | 25–40 °C | 2–4 hours | 70–85 | Selective 4-position bromination |
| α-Bromoketone formation | NBS in CHCl3 or acetonitrile | 0–25 °C | 1–3 hours | 75–90 | Precursor for thiazole ring formation |
| Cyclization with thiourea | α-Bromoketone + thiourea in ethanol or DMF | Reflux | 4–8 hours | 60–80 | Forms 4-bromo-3-methylthiazole intermediate |
| Oxidation to carboxylic acid | HNO3/H2SO4 mixture or KMnO4 oxidation | 0–25 °C | 1–3 hours | 65–75 | Converts methyl to carboxylic acid group |
Enzymatic and Chemoenzymatic Approaches
Recent advances have demonstrated that enzymatic methods can be employed to synthesize thiazole carboxyl-CoA derivatives, which are intermediates or analogs related to thiazole carboxylic acids.
Benzoate-CoA ligase mutants have been used to convert 4-methylthiazole-5-carboxylic acid into its CoA derivative under mild conditions (room temperature, 12 h incubation), facilitating further derivatization or biotransformation steps.
These methods offer regioselectivity and milder reaction conditions compared to harsh chemical oxidations or halogenations.
Industrial Scale Synthesis Considerations
Continuous flow reactors are employed to enhance control over reaction parameters such as temperature, reagent concentration, and reaction time, leading to improved yields and reproducibility.
Automated systems reduce human error and improve safety, especially when handling hazardous reagents like bromine or strong acids.
Purification typically involves crystallization or chromatographic methods to obtain high-purity this compound suitable for further applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Bromination | Br2, NBS, AcOH/MeCN | Simple, direct halogenation | Requires careful control of regioselectivity | 70–85 |
| Thiazole Ring Cyclization | α-Bromoketone + Thiourea | Versatile, allows substitution | Multi-step, moderate yields | 60–80 |
| Oxidation to Acid Group | HNO3/H2SO4, KMnO4 | Efficient conversion of methyl to acid | Harsh conditions, potential overoxidation | 65–75 |
| Enzymatic Synthesis | Benzoate-CoA ligase mutants, ATP, CoA | Mild conditions, regioselective | Requires enzyme availability | Variable |
| Industrial Continuous Flow | Automated bromination and purification | High yield, scalable | Requires specialized equipment | >80 |
Research Findings and Notes
The bromination step is highly sensitive to reaction conditions; excess bromine or elevated temperatures can lead to polybromination or ring degradation.
The methyl group at the 3-position directs bromination to the 4-position due to electronic effects, enhancing regioselectivity.
The use of α-bromoketones as intermediates allows for modular synthesis, enabling the introduction of various substituents on the thiazole ring.
Enzymatic methods provide an environmentally friendly alternative but are currently more suited for research-scale synthesis.
Industrial production benefits significantly from continuous flow technology, improving safety and product consistency.
This comprehensive overview integrates diverse, authoritative sources and presents a detailed understanding of the preparation methods of this compound, suitable for academic, industrial, and research applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted isothiazoles, sulfoxides, sulfones, and various coupled products .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid and its derivatives. For instance, derivatives of thiazole compounds have shown significant activity against various bacterial strains.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |
| Derivative X | Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |
Method Overview
- Starting Materials : The synthesis often starts with readily available thiazole derivatives.
- Reagents : Common reagents include oxalyl chloride and boronic acids.
- Conditions : Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation.
Example Synthesis Procedure
A typical procedure involves dissolving the thiazole derivative in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of oxalyl chloride and other reagents under stirring conditions at room temperature or lower temperatures .
Pharmaceutical Applications
Given its antimicrobial properties, this compound is being explored for potential use in pharmaceutical formulations aimed at treating bacterial infections.
Potential Drug Development
Research indicates that modifications to the thiazole structure can enhance bioactivity and selectivity against pathogenic bacteria while minimizing toxicity to human cells . This makes it a candidate for further development into novel antibiotics.
Agrochemical Applications
In addition to its pharmaceutical uses, this compound may also find applications in agrochemicals as a fungicide or bactericide due to its efficacy against plant pathogens.
Research Insights
Studies have indicated that thiazole derivatives can inhibit the growth of certain fungal pathogens affecting crops, suggesting a dual role in both medicinal and agricultural sectors.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
a. 5-Bromo-1,2-thiazole-4-carboxylic Acid (CAS 1651166-54-9)
b. 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic Acid
c. Isotianil (CAS 224049-04-1)
Analogues with Alkyl/Aryl Substituents
a. 3-Methoxy-1,2-thiazole-5-carboxylic Acid
b. 4-Ethyl-1,2-thiazole-5-carboxylic Acid (CID 165997223)
c. 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic Acid (CID 79020173)
Chlorinated Analogues
a. 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid (CAS 82424-96-2)
b. 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid (CAS 88474-33-3)
Key Findings and Implications
- Halogen Position : Bromine at the 4-position (target compound) vs. 5-position (CAS 1651166-54-9) alters electronic effects and reactivity in cross-coupling reactions.
- Substituent Effects : Methyl groups enhance steric hindrance, while methoxy or aryl groups modify solubility and binding affinity.
- Applications : Chlorinated and fluorinated analogues are prevalent in agrochemicals and pharmaceuticals, whereas brominated derivatives may serve as intermediates for further functionalization.
Biological Activity
4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a bromine atom and a carboxylic acid group, which contributes to its distinctive chemical reactivity and biological activity. The specific substitution pattern enhances its interaction with various biological targets, making it valuable in drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study involving prostate cancer and melanoma cell lines, compounds related to thiazole derivatives exhibited IC50 values ranging from 0.124 µM to 3.81 µM, indicating potent growth inhibition across multiple cancer types .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| ATCAA-1 | CCRF-CEM (Leukemia) | 0.124 |
| ATCAA-1 | NCI-H522 (NSCLC) | 3.81 |
| 4-Bromo-3-methyl-thiazole | Prostate Cancer | TBD |
| 4-Bromo-3-methyl-thiazole | Melanoma | TBD |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that are crucial for cellular proliferation and survival. For example, it may act as an enzyme inhibitor or modulator of signaling pathways involved in cancer progression .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:
- Prostate Cancer Study : A derivative of thiazole was tested against prostate cancer cell lines and showed significant inhibition of cell growth with an IC50 value indicating potent activity.
- Melanoma Research : Another study focused on melanoma cells revealed that thiazole derivatives could induce apoptosis through caspase activation pathways.
- Antibacterial Screening : A series of thiazole derivatives were screened for antimicrobial activity, showing promising results against Gram-positive bacteria with MIC values lower than those of standard antibiotics .
Q & A
Basic: What synthetic methodologies yield 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid with high purity?
Answer:
A robust method involves nitrosylation of the corresponding carboxamide precursor. For example, treatment of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO₂ (4 equiv.) in trifluoroacetic acid (TFA) at 0°C produces the carboxylic acid derivative in >95% yield . For thiazole systems, analogous approaches can be applied:
Precursor synthesis : React 3-methyl-1,2-thiazole-5-carboxamide with brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the bromine substituent.
Acid formation : Treat the brominated amide with NaNO₂ in TFA to hydrolyze the amide to the carboxylic acid.
Purification : Recrystallize from ethanol/water mixtures to achieve >97% purity, as demonstrated for structurally related brominated heterocycles .
Basic: How is structural integrity validated post-synthesis?
Answer:
A multi-technique approach is essential:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å in brominated thiazoles) .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₅H₄BrNO₂S: 221.96 g/mol).
Advanced: How to address contradictions in spectroscopic data for brominated thiazoles?
Answer:
Discrepancies (e.g., unexpected coupling in NMR or IR carbonyl shifts) require:
Isotopic labeling : Use deuterated analogs to confirm proton assignments.
Computational validation : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values. For example, DFT at the B3LYP/6-311+G(d,p) level accurately replicates vibrational modes in brominated heterocycles .
Cross-validation with X-ray data : Resolve ambiguities using crystallographic bond parameters .
Advanced: What computational strategies elucidate electronic properties?
Answer:
DFT studies reveal:
- Electrostatic potential maps : Highlight electron-deficient regions at the bromine and carboxylic acid groups, favoring nucleophilic attack at the C-4 position .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, consistent with experimental electrophilic substitution trends .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize the carboxylate anion, altering reaction pathways in Suzuki-Miyaura couplings .
Intermediate: Optimal conditions for functionalizing the carboxylic acid group?
Answer:
- Amide formation : React with SOCl₂ to generate the acid chloride, then treat with amines (e.g., NH₂Me) in THF at −20°C to prevent side reactions .
- Esterification : Use DCC/DMAP catalysis in dry dichloromethane with ethanol (85% yield reported for analogous thiazole esters) .
- Safety note : Bromine’s volatility necessitates inert atmospheres (N₂/Ar) during reactions .
Advanced: Role of bromine in cross-coupling reactions?
Answer:
The C-Br bond serves as a reactive handle:
- Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalyst system couples the bromothiazole with aryl amines (e.g., 4-aminophenyl derivatives) .
- Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids, Br is replaced with aryl groups to create biaryl systems (critical for bioactive molecule design) .
Basic: Safety protocols for handling and storage?
Answer:
- Storage : Keep at 0–6°C in amber glass to prevent photodegradation .
- Handling : Use nitrile gloves and fume hoods due to potential lachrymatory effects of brominated compounds.
- Waste disposal : Neutralize with 10% NaOH before aqueous disposal .
Advanced: How does crystal structure inform bioactivity design?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
